

An In-depth Technical Guide to 6-(Methylsulfonyl)-2-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-(Methylsulfonyl)-2-pyridinecarboxylic acid

Cat. No.: B1465153

[Get Quote](#)

This guide provides a comprehensive technical overview of **6-(Methylsulfonyl)-2-pyridinecarboxylic acid** (CAS No. 1186663-28-4), a heterocyclic building block of significant interest in modern medicinal and agrochemical research. Designed for researchers, chemists, and drug development professionals, this document delves into its chemical properties, plausible synthetic routes, key applications, and practical experimental protocols, offering field-proven insights into its utility.

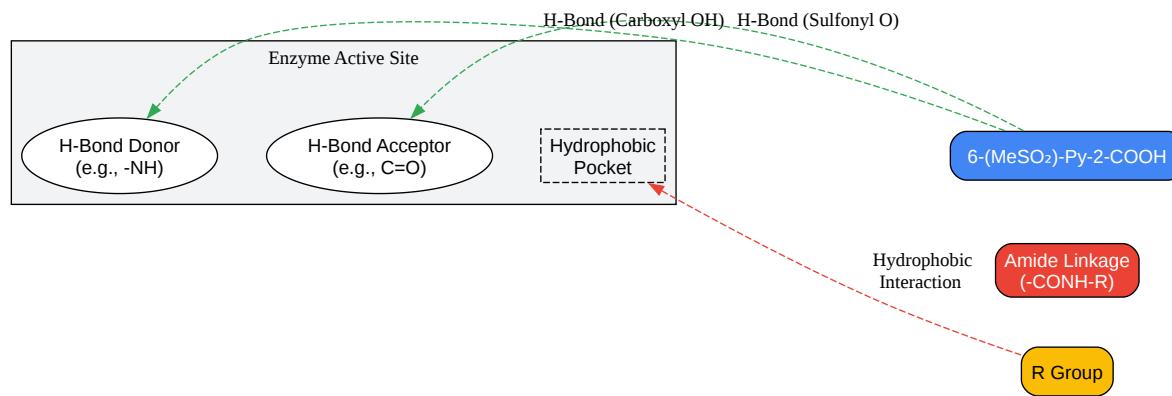
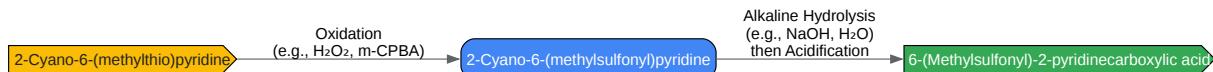
Introduction and Strategic Importance

6-(Methylsulfonyl)-2-pyridinecarboxylic acid is a substituted pyridine derivative featuring two key functional groups: a sulfone at the 6-position and a carboxylic acid at the 2-position. This unique arrangement makes it a valuable intermediate for constructing more complex molecules. The pyridine core is a well-established scaffold in pharmaceuticals, while the methylsulfonyl group acts as a potent hydrogen bond acceptor and can improve metabolic stability and solubility. The carboxylic acid provides a reactive handle for a wide range of chemical modifications, most commonly amide bond formation.

Its primary application lies in its use as an intermediate for the synthesis of bioactive compounds, particularly in the development of kinase inhibitors for cancer therapy and in the design of novel pesticides.^[1] The strategic placement of its functional groups allows for precise molecular interactions within biological targets, making it a compound of high value in structure-activity relationship (SAR) studies.^[2]

Physicochemical and Computational Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key data for **6-(Methylsulfonyl)-2-pyridinecarboxylic acid** are summarized below.



Property	Value	Source(s)
CAS Number	1186663-28-4	[3][4][5]
Molecular Formula	C ₇ H ₇ NO ₄ S	[1][3][6]
Molecular Weight	201.20 g/mol	[1][3][6]
Purity	≥97% - ≥98%	[1][3]
Appearance	Solid	
IUPAC Name	6-(methylsulfonyl)pyridine-2-carboxylic acid	
InChI Key	OJRJYLURULCELX-UHFFFAOYSA-N	[5]
SMILES	O=C(C1=NC(S(=O)(=O)=CC=C1)O	[3]
Storage Conditions	Sealed in dry, 2-8°C or Room Temperature	[1][3][7]
Topological Polar Surface Area (TPSA)	84.33 Å ²	[3][5]
Predicted LogP	0.183	[3][5]
Hydrogen Bond Acceptors	4	[3][5]
Hydrogen Bond Donors	1	[3][5]
Rotatable Bonds	2	[3][5]

Synthesis and Reaction Chemistry

While a specific, published route for CAS 1186663-28-4 is not detailed in the provided search results, a logical and chemically sound synthetic pathway can be constructed based on established transformations of pyridine derivatives. The most plausible approach involves a two-step process: the oxidation of a sulfide precursor followed by the hydrolysis of a nitrile.

Proposed Synthetic Workflow

This proposed synthesis starts from the readily available precursor, 2-cyano-6-(methylthio)pyridine.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid [myskinrecipes.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid | 1186663-28-4 [chemicalbook.com]
- 5. dempochem.com [dempochem.com]
- 6. 2abiotech.net [2abiotech.net]
- 7. 6-(Methylsulfonyl)-2-pyridinecarboxylic Acid|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-(Methylsulfonyl)-2-pyridinecarboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1465153#6-methylsulfonyl-2-pyridinecarboxylic-acid-cas-number-1186663-28-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com